molecular formula C14H20N2O2 B1508082 tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1145753-88-3

tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B1508082
CAS No.: 1145753-88-3
M. Wt: 248.32 g/mol
InChI Key: UQVRIGBITJSZJX-UHFFFAOYSA-N
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Description

Tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting data in tables for clarity.

  • Molecular Formula : C14H20N2O2
  • Molecular Weight : 248.32 g/mol
  • Melting Point : 59.00°C - 61.00°C
  • Storage Conditions : Keep in a dark place at 2-8°C .

Biological Activity Overview

Research has indicated that compounds related to tert-butyl 4-amino-3,4-dihydroisoquinoline derivatives exhibit various biological activities, particularly in neuropharmacology and antimicrobial properties.

Neuropharmacological Activity

Studies have shown that similar compounds can act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes involved in neurodegenerative diseases like Alzheimer's. For instance, a related compound demonstrated potent inhibition with IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A . This suggests that this compound may also possess similar properties, warranting further investigation.

Antimicrobial Activity

The antimicrobial efficacy of isoquinoline derivatives has been explored in several studies. For example, certain derivatives showed effective antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against various strains . While specific data on this compound is limited, its structural similarity to other active compounds suggests potential antimicrobial properties.

Case Study: Inhibition of AChE

A study focused on the synthesis of hybrid compounds related to isoquinoline derivatives reported that one compound exhibited mixed inhibition of AChE with an IC50 value of 0.34 µM . This highlights the potential for this compound to contribute similarly to the inhibition of AChE, which is crucial for treating Alzheimer's disease.

Case Study: Antimicrobial Efficacy

In another study examining antimicrobial activities, compounds structurally related to isoquinolines demonstrated significant activity against various bacterial strains . Although specific data on this compound was not provided, the promising results from related compounds emphasize the need for targeted research on this specific derivative.

PropertyValue
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Melting Point59.00°C - 61.00°C
Storage ConditionsDark place, 2-8°C

Biological Activity Summary

Activity TypeCompound ExampleIC50 Value (µM)
AChE InhibitionHybrid Compound0.28 - 0.34
MAO-A InhibitionHybrid Compound0.91
Antimicrobial ActivityVarious Isoquinoline DerivativesMIC: 0.23 - 0.70 mg/mL

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of isoquinoline compounds exhibit anticancer properties. A study demonstrated that tert-butyl 4-amino-3,4-dihydroisoquinoline derivatives showed cytotoxic effects against several cancer cell lines, suggesting potential for further development as anticancer agents .

Neuropharmacology

The compound's structural similarity to neurotransmitters suggests potential applications in neuropharmacology.

Case Study: Neuroprotective Effects

In vitro studies have shown that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease .

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules.

Synthesis of Isoquinoline Derivatives

The compound has been utilized as a precursor for synthesizing various isoquinoline derivatives through reactions such as acylation and alkylation processes. These derivatives are often explored for their biological activities .

Analytical Chemistry

This compound is also used in analytical chemistry for developing methods to detect and quantify related isoquinoline compounds in biological samples.

Application in Chromatography

This compound has been employed in high-performance liquid chromatography (HPLC) methods for the analysis of pharmaceutical formulations containing isoquinoline derivatives .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectiveModulation of neurotransmitter systems
Synthetic IntermediatePrecursor for isoquinoline derivatives
Analytical MethodHPLC detection and quantification

Properties

IUPAC Name

tert-butyl 4-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-10-6-4-5-7-11(10)12(15)9-16/h4-7,12H,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVRIGBITJSZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732524
Record name tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145753-88-3
Record name tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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